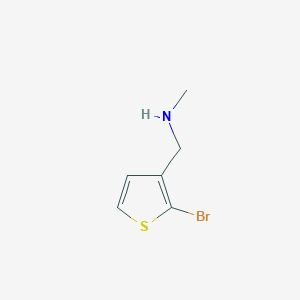

N-Methyl-(2-bromothien-3-yl)methylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromothiophen-3-yl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-8-4-5-2-3-9-6(5)7/h2-3,8H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBDCULRFTGJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(SC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Methyl 2 Bromothien 3 Yl Methylamine

Established Synthetic Pathways to the Core Structure

The traditional synthesis of N-Methyl-(2-bromothien-3-yl)methylamine hinges on the initial formation and subsequent functionalization of a thiophene (B33073) ring. These methods, while well-established, often involve multiple steps with careful control of reaction conditions to ensure the desired regioselectivity.

Strategies for Thiophene Ring Formation and Functionalization

The construction of the thiophene ring itself can be achieved through various classical methods, often starting from acyclic precursors. Once the thiophene ring is formed, functionalization at the 3-position is a key challenge due to the higher reactivity of the 2- and 5-positions. One common strategy involves the use of 3-methylthiophene as a starting material. This commercially available precursor provides the necessary carbon framework at the 3-position for subsequent elaboration into the aminomethyl group.

Introduction of the Bromine Atom

With the 3-methylthiophene core in hand, the next critical step is the regioselective introduction of a bromine atom at the 2-position. Direct bromination of 3-methylthiophene can lead to a mixture of products. A common and effective method for achieving high regioselectivity for the 2-position is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a suitable solvent, such as a mixture of chloroform and acetic acid, and proceeds via an electrophilic aromatic substitution mechanism. Studies have shown that this method can provide 2-bromo-3-methylthiophene in high yields. For instance, when the reaction is conducted at around 40°C for approximately 8.5 hours, a yield of 87% can be achieved with a purity of over 98% as determined by gas chromatography researchgate.net.

Another approach involves the use of hydrobromic acid and hydrogen peroxide, which offers an alternative route for the bromination of 3-methylthiophene google.com.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| N-Bromosuccinimide (NBS) | Chloroform/Acetic Acid | 40 | 8.5 | 87 | >98 | researchgate.net |

| HBr/H₂O₂ | Ether | -22 to 15 | 0.8-2.5 | 89-95 | Not specified | google.com |

Aminomethylation Approaches for the N-Methylamine Moiety

Once 2-bromo-3-methylthiophene is obtained, the final stage involves the introduction of the N-methylamine moiety at the 3-position. A common strategy involves the radical bromination of the methyl group of 2-bromo-3-methylthiophene using NBS in the presence of a radical initiator like benzoyl peroxide. This yields 2-bromo-3-(bromomethyl)thiophene. This intermediate is a lachrymatory compound and is typically used directly in the next step without extensive purification . The subsequent reaction with methylamine (B109427), often in a suitable solvent, leads to the formation of this compound via a nucleophilic substitution reaction.

An alternative and widely used method for introducing an aminomethyl group is through the formylation of a suitable precursor followed by reductive amination. For instance, 2-bromothiophene (B119243) can be lithiated at the 3-position using a strong base like n-butyllithium at low temperatures, followed by quenching with N,N-dimethylformamide (DMF) to yield 2-bromo-3-formylthiophene. This aldehyde can then undergo reductive amination with methylamine. This reaction typically involves the formation of an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride, sodium triacetoxyborohydride, or catalytic hydrogenation organic-chemistry.orgucla.edu.

Novel and Optimized Synthetic Routes

Recent advancements in organic synthesis have led to the development of more efficient and selective methods for the preparation of substituted thiophenes, which can be applied to the synthesis of this compound.

Transition Metal-Catalyzed Coupling Reactions for Precursors

Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become powerful tools for the synthesis of functionalized thiophenes. These methods allow for the precise and efficient formation of carbon-carbon bonds. For instance, a suitably functionalized thiophene precursor bearing a boronic acid or ester group at the 3-position could be coupled with a partner containing the N-methylaminomethyl moiety. While not a direct synthesis of the final product, these methods offer a versatile approach to constructing complex thiophene derivatives that can be further elaborated to this compound.

Chemo- and Regioselective Bromination Techniques

Advances in bromination techniques continue to provide more selective and environmentally friendly methods. The use of catalysts or specific reagent systems can enhance the regioselectivity of the bromination of 3-substituted thiophenes, minimizing the formation of unwanted isomers and simplifying purification processes. For example, the use of N-bromosuccinimide in acetonitrile has been shown to be effective for the regioselective bromination of various activated aromatic compounds researchgate.net. Theoretical studies using density functional theory (DFT) have also been employed to understand the mechanisms of bromination with NBS, which can aid in the rational design of more selective reaction conditions researchgate.net.

| Intermediate | Starting Material | Key Reagents | Reaction Type | Reference |

| 2-Bromo-3-methylthiophene | 3-Methylthiophene | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | researchgate.net |

| 2-Bromo-3-(bromomethyl)thiophene | 2-Bromo-3-methylthiophene | NBS, Benzoyl Peroxide | Radical Bromination | |

| 2-Bromo-3-formylthiophene | 2-Bromothiophene | n-BuLi, DMF | Lithiation, Formylation | General Method |

Reductive Amination Strategies for the Methylamine Group

Reductive amination is a prominent and versatile method for synthesizing this compound. This approach typically involves a two-step process within a single pot: the formation of an imine from a carbonyl compound and methylamine, followed by the reduction of the imine to the target secondary amine. The primary starting material for this synthesis is 2-bromo-3-thiophenecarboxaldehyde.

The reaction begins with the nucleophilic addition of methylamine to the carbonyl group of 2-bromo-3-thiophenecarboxaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base, or imine. The subsequent reduction of this imine is the critical step that yields this compound. libretexts.org A variety of reducing agents can be employed for this transformation, each with its own advantages regarding selectivity, reactivity, and handling.

Commonly used reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde, preventing the reduction of the starting carbonyl compound. masterorganicchemistry.com

To enhance the efficiency of the imine formation and subsequent reduction, catalysts such as titanium(IV) isopropoxide can be utilized. mdma.ch This Lewis acid activates the carbonyl group, facilitating the initial nucleophilic attack by methylamine. masterorganicchemistry.commdma.ch The use of a commercially available solution of methylamine in a solvent like methanol (B129727) provides a convenient and safe alternative to handling gaseous methylamine. mdma.ch

A typical procedure involves stirring the starting aldehyde with a methanolic solution of methylamine in the presence of titanium(IV) isopropoxide, followed by the addition of a reducing agent like sodium borohydride. mdma.ch The neutral, non-aqueous reaction conditions are compatible with a range of functional groups. mdma.ch

| Parameter | Details | References |

| Starting Material | 2-bromo-3-thiophenecarboxaldehyde | N/A |

| Amine Source | Methylamine (e.g., as a solution in methanol) | mdma.ch |

| Reducing Agents | Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃) | libretexts.orgmasterorganicchemistry.com |

| Catalyst (optional) | Titanium(IV) isopropoxide | masterorganicchemistry.commdma.ch |

| Intermediate | Imine (Schiff base) | libretexts.org |

| Final Product | This compound | N/A |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. nih.gov

Key green chemistry considerations for this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Reductive amination, being a one-pot reaction, generally exhibits good atom economy.

Use of Safer Solvents and Auxiliaries : The choice of solvent is critical. Green chemistry encourages the use of safer solvents like water, ethanol (B145695), or ionic liquids, or even performing reactions under solvent-free conditions where possible. nih.govsphinxsai.comrsc.org In the context of reductive amination, using methanol or ethanol as a solvent is preferable to more hazardous options like chlorinated hydrocarbons.

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. nih.govsphinxsai.com The application of a catalyst like titanium(IV) isopropoxide, which is used in smaller amounts and can be recycled, aligns with this principle.

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever feasible to minimize energy requirements. nih.govsphinxsai.com Many reductive amination procedures can be carried out at room temperature.

Reduction of Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. nih.govsphinxsai.com The direct reductive amination of 2-bromo-3-thiophenecarboxaldehyde avoids the need for protecting the thiophene ring or the bromo substituent.

Designing Safer Chemicals : Chemical products should be designed to have minimal toxicity while maintaining their desired function. nih.gov While the intrinsic properties of the target molecule are fixed, the synthetic process can be designed to avoid the use and generation of toxic substances.

| Green Chemistry Principle | Application in Synthesis | References |

| Atom Economy | One-pot reductive amination maximizes the incorporation of reactants. | nih.gov |

| Safer Solvents | Utilizing solvents like methanol or ethanol instead of more hazardous options. | nih.govsphinxsai.comrsc.org |

| Catalysis | Employing catalytic amounts of reagents like titanium(IV) isopropoxide. | nih.govsphinxsai.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. | nih.govsphinxsai.com |

| Reduce Derivatives | Direct synthesis pathway avoids the use of protecting groups. | nih.govsphinxsai.com |

Synthesis of Structurally Related Analogues and Deuterated Variants for Mechanistic Probes

The synthesis of structurally related analogues and deuterated variants of this compound is essential for probing biological mechanisms, studying structure-activity relationships (SAR), and investigating metabolic pathways.

Structurally Related Analogues:

The synthesis of analogues can be readily achieved by modifying the starting materials in the reductive amination protocol. For instance, using different substituted thiophenecarboxaldehydes would result in analogues with varied substitution patterns on the thiophene ring. Similarly, employing primary amines other than methylamine (e.g., ethylamine, propylamine) would yield N-alkyl analogues with different chain lengths. This flexibility allows for the systematic exploration of how structural modifications impact the compound's properties.

Deuterated Variants:

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable tools in mechanistic studies and drug metabolism research. The synthesis of deuterated this compound can be accomplished by incorporating deuterium at specific positions.

For labeling the N-methyl group, deuterated methylamine (CD₃NH₂) or a deuterated methylation reagent can be used. semanticscholar.org For example, N-trideuteromethylation of the corresponding primary amine ( (2-bromothien-3-yl)methanamine) can be achieved using deuterated methanol (CD₃OD) in the presence of a photocatalyst. researchgate.net Alternatively, a deuterated source in the reductive amination itself, such as using a deuterated reducing agent like sodium borodeuteride (NaBD₄), could introduce deuterium at the methylene (B1212753) bridge.

The synthesis of these specialized molecules provides crucial insights into the compound's mode of action and metabolic fate, guiding the design of new and improved derivatives.

| Variant Type | Synthetic Strategy | Key Reagents/Precursors | References |

| Ring-Substituted Analogue | Reductive amination with a substituted 2-bromothiophenecarboxaldehyde | Substituted 2-bromothiophenecarboxaldehyde | N/A |

| N-Alkyl Analogue | Reductive amination with a different primary amine | Ethylamine, propylamine, etc. | N/A |

| N-Deuteromethyl Variant | Reductive amination or N-methylation using a deuterated methyl source | CD₃NH₂, CD₃OD | semanticscholar.orgresearchgate.net |

| Methylene-Deuterated Variant | Reductive amination using a deuterated reducing agent | Sodium borodeuteride (NaBD₄) | N/A |

Chemical Reactivity and Mechanistic Investigations of N Methyl 2 Bromothien 3 Yl Methylamine

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring in N-Methyl-(2-bromothien-3-yl)methylamine is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity is modulated by the presence of a deactivating bromo substituent at the C2 position and a mildly activating N-methyl-methylamine group at the C3 position.

Electrophilic Aromatic Substitution Reactions on the Thiophene Nucleus

Electrophilic aromatic substitution (EAS) on thiophene is generally faster than on benzene due to the electron-donating nature of the sulfur atom, which can stabilize the intermediate carbocation (the sigma complex). In this compound, the regiochemical outcome of EAS reactions is directed by the combined influence of the existing substituents.

The bromo group at C2 is a deactivating but ortho, para-directing substituent. Since the C3 position is already substituted, it directs incoming electrophiles primarily to the C5 position.

The N-methyl-methylamine group at C3 is an activating, ortho, para-directing group. It directs incoming electrophiles to the C2 and C4 positions.

Considering these effects, the C5 position is the most likely site for electrophilic attack. The C2 position is sterically hindered and electronically deactivated by the bromine atom. The C4 position is activated by the C3 substituent but is generally less reactive than the C5 (alpha) position in thiophenes. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to yield the 5-substituted product predominantly.

For instance, bromination of 3-methylthiophene with N-bromosuccinimide (NBS) primarily yields 2-bromo-3-methylthiophene, with 2,5-dibromo-3-methylthiophene forming upon further reaction. researchgate.net This indicates the high reactivity of the C2 and C5 positions. For the title compound, with C2 already blocked, substitution at C5 is the anticipated outcome.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile (E+) | Predicted Major Product |

|---|---|---|

| Halogenation | Br+, Cl+ | 5-Halo-N-methyl-(2-bromothien-3-yl)methylamine |

| Nitration | NO2+ | N-Methyl-(2-bromo-5-nitrothien-3-yl)methylamine |

| Acylation | RCO+ | (5-Acyl-2-bromothien-3-yl)(methyl)methanamine |

Metalation and Lithiation Studies of the Thiophene Ring

Metalation, particularly lithiation, is a powerful tool for functionalizing thiophenes. In the case of this compound, two primary pathways for lithiation exist: direct deprotonation of a C-H bond or lithium-halogen exchange.

Lithium-halogen exchange is an extremely rapid and efficient reaction for aryl bromides. wikipedia.orgharvard.edu The reaction of 2-bromothiophene (B119243) derivatives with organolithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures preferentially occurs at the C-Br bond. jcu.edu.aunih.gov This process is generally much faster than the deprotonation of a thiophene C-H bond.

Therefore, treating this compound with an alkyllithium reagent is expected to cleanly generate the 2-lithiated intermediate, 3-((methylamino)methyl)thien-2-yl)lithium. This lithiated species is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the C2 position, effectively replacing the bromine atom.

Table 2: Functionalization via Lithium-Halogen Exchange

| Electrophile | Reagent Example | Resulting Functional Group at C2 |

|---|---|---|

| Aldehydes/Ketones | Acetone | Hydroxypropyl |

| Carbon Dioxide | CO2 | Carboxylic Acid |

| Alkyl Halides | Methyl Iodide | Methyl |

| Borates | Trimethyl borate | Boronic Acid |

Oxidation and Reduction Chemistry of the Thiophene Moiety

The sulfur atom in the thiophene ring can be oxidized, although it is less reactive than the sulfur in non-aromatic sulfides. Oxidation of thiophenes with strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can yield thiophene-S-oxides and subsequently thiophene-S,S-dioxides. nih.govresearchgate.netnih.gov These oxidized species are no longer aromatic and behave as highly reactive dienes, readily participating in cycloaddition reactions. nih.govsemanticscholar.org The presence of substituents on the ring influences the stability and reactivity of these oxides.

Reduction of the aromatic thiophene ring is challenging and typically requires harsh conditions, such as Raney nickel reduction, which results in desulfurization and saturation of the carbon chain. studysmarter.co.uk A more synthetically relevant reduction for this compound would be the selective removal of the bromine atom (hydrodebromination). This can be achieved under various conditions, including treatment with zinc dust in acetic acid or via catalytic hydrogenation. google.comscispace.com

Transformations Involving the Bromine Atom

The bromine atom at the C2 position is a key functional handle for a variety of synthetic transformations, most notably nucleophilic substitution and transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for C-C Bond Formation

The carbon-bromine bond at the C2 position is an ideal site for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming new carbon-carbon bonds and are widely used in modern organic synthesis. The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (typically palladium or nickel), followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product. wikipedia.orgscribd.comlibretexts.org

Suzuki Coupling: This reaction pairs the bromothiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its mild conditions and tolerance of a wide range of functional groups. jcu.edu.au

Stille Coupling: The Stille reaction utilizes an organotin (stannane) reagent as the coupling partner with the bromothiophene, catalyzed by palladium. wikipedia.orglibretexts.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling: This reaction involves the use of an organozinc reagent, which is coupled with the bromothiophene using a palladium or nickel catalyst. nih.gov Organozinc reagents are highly reactive, often allowing for milder reaction conditions and high yields.

These coupling reactions would proceed at the C2 position of this compound, replacing the bromine atom with a new carbon-based substituent (e.g., aryl, vinyl, alkyl). The choice of reaction depends on the desired substituent and the compatibility of the required reagents with the N-methyl-methylamine functionality.

Table 3: Representative Conditions for Cross-Coupling of 2-Bromo-3-alkylthiophenes (Analogous Systems)

| Coupling Reaction | Coupling Partner | Catalyst | Base/Additive | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane/H2O | Good to Excellent jcu.edu.au |

| Stille | Aryl-Sn(n-Bu)3 | Pd(PPh3)4 | - | DMF | Moderate to Good jcu.edu.auorganic-chemistry.org |

| Negishi | Aryl-ZnCl | PdCl2(dppf) | - | THF | Good to Excellent researchgate.net |

| Kumada | Aryl-MgBr | Ni(dppp)Cl2 | - | THF/Ether | Good jcu.edu.au |

Directed Ortho Metalation (DoM) Strategies Assisted by Halogen

Directed ortho-metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic compounds. wikipedia.orgchem-station.com In this strategy, a directing metalation group (DMG) guides the deprotonation of the aromatic ring to an adjacent ortho-position by a strong base, typically an organolithium reagent. wikipedia.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org

For this compound, the N-methylaminomethyl group at the 3-position can act as a DMG. The heteroatom of the DMG interacts with the lithium of the organolithium reagent, facilitating the removal of a proton from the nearest ortho-position. wikipedia.org The bromine atom at the 2-position also influences the regioselectivity of this reaction. The metalation is directed to the ortho-position of the directing group. wikipedia.org

This halogen-assisted DoM approach provides a versatile method for synthesizing polysubstituted thiophenes with high regiocontrol. The resulting lithiated species can be trapped with a variety of electrophiles, as illustrated in the following table.

Table 1: Potential Electrophiles for DoM of this compound

| Electrophile | Resulting Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Iodine (I₂) | Iodo |

| Alkyl halides (R-X) | Alkyl |

| Ketones/Aldehydes | Hydroxyalkyl |

Reactions at the N-Methylamine Functional Group

The N-methylamine moiety in this compound offers a site for various chemical modifications.

Alkylation and Acylation Reactions of the Secondary Amine

The secondary amine is nucleophilic and can readily undergo alkylation and acylation reactions. Alkylation with alkyl halides introduces another alkyl group, forming a tertiary amine. Acylation with acyl chlorides or anhydrides yields the corresponding amide.

Table 2: Representative Alkylation and Acylation Reactions

| Reagent | Product Type |

|---|---|

| Methyl iodide | Tertiary amine |

| Benzyl (B1604629) bromide | Tertiary amine |

| Acetyl chloride | Amide |

| Benzoyl chloride | Amide |

Formation of Amine-Derived Heterocycles

The N-methylaminomethyl side chain can be a precursor for the synthesis of various nitrogen-containing heterocycles. nih.govorganic-chemistry.org Cyclization reactions can be initiated by reacting the amine with bifunctional reagents, leading to the formation of new ring systems. The nature of the resulting heterocycle depends on the specific reactants and reaction conditions employed.

Deamination and Oxidation Reactions of the Amine

The N-methylamine group can be removed via deamination or transformed through oxidation. Deamination of methylamine (B109427) can lead to the formation of cytotoxic aldehydes like formaldehyde. nih.govnih.gov

Oxidation of secondary amines can yield various products, including imines and nitrones. researchgate.net Bio-inspired catalyst systems have been developed for the aerobic oxidation of secondary amines. nih.govnih.gov The specific outcome of the oxidation depends on the oxidizing agent and reaction conditions used. uomustansiriyah.edu.iqacs.org

Mechanistic Elucidation of Key Transformations

Identification of Reaction Intermediates (e.g., Meisenheimer complexes for related SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction class for the modification of aromatic rings. researchgate.net The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic intermediate. researchgate.net This intermediate, a reaction adduct between an arene and a nucleophile, is known as a Meisenheimer complex. wikipedia.orglumenlearning.comlibretexts.org

In the context of this compound, an SNAr reaction would involve the attack of a nucleophile on the thiophene ring, leading to the formation of a Meisenheimer-like intermediate. The stability and reactivity of this intermediate would be influenced by the substituents on the thiophene ring. researchgate.net While long considered essential intermediates in all SNAr reactions, recent evidence suggests that in some cases, the reaction may proceed through a concerted pathway, and the Meisenheimer complex may not be a true intermediate. nih.gov

Kinetic Studies and Reaction Order Determination

Detailed kinetic studies specifically for reactions involving this compound are not readily found in peer-reviewed literature. However, the kinetics of reactions involving similar bromothiophene derivatives, particularly nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, have been investigated. These studies provide a framework for understanding the potential kinetic behavior of this compound.

For a hypothetical nucleophilic substitution reaction where the bromine atom is displaced by a nucleophile (Nu), the reaction rate can be expressed by the general rate law:

Rate = k[this compound]x[Nu]y

In the context of palladium-catalyzed amination reactions, which are common for aryl halides, the kinetics can be more complex. uwindsor.ca The reaction mechanism involves a catalytic cycle with several steps, including oxidative addition, ligand exchange, and reductive elimination. The rate-determining step can vary depending on the specific catalyst, ligands, and reaction conditions. For some palladium-catalyzed aminations of aryl bromides, the oxidative addition of the aryl bromide to the palladium complex has been identified as the turnover-limiting step. uwindsor.ca

To illustrate how kinetic data can be presented, the following table shows hypothetical data for a kinetic study of a substitution reaction of a bromothiophene derivative.

| Experiment | Initial [Substrate] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10-5 |

| 2 | 0.20 | 0.10 | 2.4 x 10-5 |

| 3 | 0.10 | 0.20 | 2.4 x 10-5 |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Utility As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Precursor for Functionalized Polythiophenes in Materials Science

The functionalization of polythiophenes is a key area of research aimed at tailoring their properties for specific applications. The incorporation of functional groups can influence solubility, processability, and the electronic and optical properties of the resulting polymers.

Regioregularity in poly(3-substituted thiophenes) is crucial for achieving optimal electronic properties. The arrangement of the side chains on the polymer backbone significantly impacts the polymer's ability to form well-ordered, planar structures, which in turn facilitates charge transport. While various synthetic methods exist to control the regioregularity of polythiophenes, specific studies detailing the design and polymerization of N-Methyl-(2-bromothien-3-yl)methylamine to achieve a high degree of regioregularity are not extensively documented in publicly available literature.

Post-polymerization functionalization is a versatile strategy for introducing a wide range of functionalities onto a polymer backbone. This approach allows for the synthesis of functional polymers that may not be accessible through the direct polymerization of functionalized monomers. For polythiophenes, this can involve modifying precursor polymers that have reactive handles. However, specific examples of post-polymerization functionalization of polymers derived from this compound are not readily found in the surveyed literature.

The incorporation of functionalized thiophene (B33073) units into larger conjugated polymer architectures, such as block copolymers, is a method used to create materials with combined or enhanced properties. These architectures can self-assemble into well-defined nanostructures, which is advantageous for applications in organic electronics. The specific role and advantages of incorporating this compound into such complex polymer architectures have not been detailed in the available scientific literature.

Building Block for Complex Heterocyclic Scaffolds

The development of new synthetic routes to complex heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Thiophene derivatives are often used as versatile starting materials for the construction of fused ring systems.

Annulation and cyclization reactions are powerful tools for the synthesis of fused heterocyclic systems. These reactions involve the formation of one or more new rings onto an existing scaffold. While the bromo and amine functionalities on this compound suggest its potential as a substrate for such transformations, specific examples of its use in annulation or cyclization reactions to form fused systems are not described in the reviewed literature.

Pyrrolo[2,3-d]pyrimidine derivatives are a class of heterocyclic compounds with significant biological activity, often referred to as 7-deazapurines. nih.govgoogle.comnih.govmdpi.com The synthesis of these and other fused heterocycles often involves the cyclization of appropriately substituted pyrimidine (B1678525) or pyrrole (B145914) precursors. While numerous methods exist for the synthesis of pyrrolo[2,3-d]pyrimidines, the use of this compound as a direct precursor in these synthetic routes has not been reported in the surveyed scientific literature. nih.govgoogle.comnih.govmdpi.comnih.govresearchgate.net

Intermediate in the Synthesis of Diverse Chemical Libraries

The inherent reactivity of this compound makes it an ideal starting material for the generation of diverse chemical libraries, which are essential tools in drug discovery and materials science. The presence of two distinct functional handles allows for a variety of chemical transformations, enabling the systematic creation of a multitude of related compounds.

Generation of Amine-Functionalized Compounds

The secondary amine group in this compound serves as a key functional group for the introduction of molecular diversity. This nucleophilic center can readily participate in a wide range of reactions to produce a library of amine-functionalized compounds. For instance, acylation, alkylation, and arylation reactions can be employed to introduce various substituents, thereby modifying the steric and electronic properties of the molecule.

One notable application is in the synthesis of amine-functionalized polythiophenes. This compound can act as a monomer in polymerization reactions, leading to the formation of polymers with desirable semiconductor properties, such as high electron mobility and conductivity biosynth.com. The resulting polythiophenes, bearing pendant N-methylaminomethyl groups, can be further modified, offering a platform for the development of advanced materials with tailored functionalities.

Integration into Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for the rapid generation of chemical libraries. The structural attributes of this compound make it a suitable candidate for integration into various MCRs.

While specific examples directly involving this compound in MCRs are not extensively documented in publicly available literature, its constituent functional groups suggest its potential utility in reactions such as the Ugi or Passerini reactions, following appropriate functional group manipulation. For instance, the amine functionality could react with an aldehyde and an isocyanide in the presence of a carboxylic acid to generate a diverse array of α-acylamino carboxamides. The thiophene core, with its bromine atom, offers a site for subsequent cross-coupling reactions, further expanding the chemical space of the resulting library.

Design and Synthesis of this compound Derivatives for Structure-Reactivity Relationship Studies

The systematic modification of a lead compound is a cornerstone of medicinal chemistry and materials science, allowing for the exploration of structure-reactivity relationships (SRR). This compound provides a versatile scaffold for the design and synthesis of derivatives to probe these relationships. By systematically altering the substituents on the thiophene ring and the amine nitrogen, researchers can gain insights into how molecular structure influences chemical reactivity and, by extension, biological activity or material properties.

The bromine atom at the 2-position of the thiophene ring is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkyl groups, allowing for a fine-tuning of the electronic and steric properties of the thiophene core.

A hypothetical study could involve the synthesis of a library of derivatives where the 2-bromo substituent is replaced with different aromatic groups via a Suzuki coupling, and the N-methylamino group is acylated with a variety of carboxylic acids. The reactivity of these derivatives in a specific chemical transformation could then be evaluated and correlated with the electronic and steric parameters of the introduced substituents, providing valuable data for understanding the structure-reactivity landscape of this class of compounds.

Below is a representative table of potential derivatives that could be synthesized from this compound for structure-reactivity studies.

| Derivative | R1 (at C2) | R2 (on N) |

| 1 | Phenyl | Acetyl |

| 2 | 4-Methoxyphenyl | Benzoyl |

| 3 | Pyridin-3-yl | Methanesulfonyl |

| 4 | Thiophen-2-yl | Phenylcarbamoyl |

The synthesis and subsequent analysis of such a library of compounds would provide a comprehensive understanding of the structure-reactivity relationships inherent to the N-(thien-3-ylmethyl)methylamine scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques for N Methyl 2 Bromothien 3 Yl Methylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons on the thiophene (B33073) ring, the methylene (B1212753) (-CH₂-) group, and the methyl (-CH₃) group. The chemical shifts (δ) of the thiophene protons would be influenced by the bromine and the methylaminomethyl substituents. chemicalbook.com The integration of the signals would correspond to the number of protons in each environment (e.g., 2H for the thiophene ring, 2H for the methylene group, and 3H for the methyl group). docbrown.info

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this compound, one would anticipate signals for the four carbons of the thiophene ring, the methylene carbon, and the methyl carbon. The chemical shifts of the thiophene carbons would be particularly informative about the substitution pattern. docbrown.info

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, could provide information about the electronic environment of the nitrogen atom in the methylamine (B109427) group. libretexts.org

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent protons on the thiophene ring, if any are present. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would definitively link each proton signal to its attached carbon atom, for example, the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the molecular skeleton, for example, by showing correlations from the methylene protons to the carbons of the thiophene ring.

For a molecule like N-Methyl-(2-bromothien-3-yl)methylamine, which is not chiral and has limited conformational rigidity, extensive stereochemical analysis using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) might not be broadly applicable unless specific conformers or intermolecular interactions were of interest. These techniques detect through-space interactions between protons that are close to each other, which can help determine relative stereochemistry and conformation.

Dynamic NMR studies could potentially be used to investigate restricted rotation around the C-N bond or the bond connecting the methylene group to the thiophene ring. By acquiring spectra at different temperatures, one could observe changes in the line shapes of the NMR signals that would provide information about the energy barriers of these conformational processes.

Mass Spectrometry (MS)

HRMS would be used to determine the exact mass of the molecular ion with very high precision. This experimental mass would then be compared to the calculated exact mass for the molecular formula C₆H₈BrNS, which would either confirm or refute the proposed formula. The presence of bromine would be evident from the characteristic isotopic pattern (approximately equal intensity for M and M+2 peaks).

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Characterization

Tandem mass spectrometry (MS/MS) provides invaluable insights into the molecular structure of this compound by inducing fragmentation of the protonated molecular ion and analyzing the resulting fragment ions. In a typical experiment, the molecule is first ionized, often using electrospray ionization (ESI), to produce the precursor ion [M+H]⁺. This ion is then isolated and subjected to collision-induced dissociation (CID), leading to a characteristic fragmentation pattern that helps to confirm its structure.

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the benzylic C-N bond and fragmentation of the thiophene ring. The initial protonation likely occurs at the nitrogen atom of the methylamine group.

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Proposed Loss |

| [M+H]⁺ | Thienylmethylium ion | C₅H₄BrS⁺ | Methylamine (CH₅N) |

| [M+H]⁺ | Iminium ion | C₂H₆N⁺ | 2-Bromothiophene (B119243) (C₄H₃BrS) |

| Thienylmethylium ion | Tropylium-like ion | C₄H₄S⁺ | Bromine radical (Br•) |

Note: The m/z values are dependent on the isotopic composition (⁷⁹Br vs. ⁸¹Br).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a critical technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the sample is vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for detection and identification.

A typical GC-MS analysis of a high-purity sample of this compound would show a single major peak in the chromatogram. The mass spectrum corresponding to this peak would exhibit the characteristic molecular ion peak and isotopic pattern for a bromine-containing compound. The presence of other peaks in the chromatogram would indicate volatile impurities, which could arise from the synthetic route, such as unreacted starting materials or by-products.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in this compound and understanding its molecular vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The key functional groups in this compound give rise to characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H stretch (secondary amine) | 3300-3500 (weak-medium) | 3300-3500 (weak) |

| C-H stretch (aromatic/thiophene) | 3000-3100 (medium) | 3000-3100 (strong) |

| C-H stretch (aliphatic/methyl) | 2850-2960 (medium) | 2850-2960 (medium) |

| C=C stretch (thiophene ring) | 1400-1500 (medium) | 1400-1500 (strong) |

| C-N stretch | 1020-1250 (medium) | 1020-1250 (weak) |

| C-Br stretch | 500-600 (strong) | 500-600 (strong) |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of this compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

This technique would provide accurate bond lengths, bond angles, and torsion angles for the molecule. Furthermore, it would reveal the supramolecular structure, including any intermolecular interactions such as hydrogen bonding (e.g., N-H···N or N-H···S interactions) and π-stacking of the thiophene rings, which govern the packing of the molecules in the crystal lattice.

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within the molecule. The chromophore in this compound is the substituted thiophene ring. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) is expected to show absorption bands characteristic of a substituted thiophene. These are typically π → π* transitions. The position and intensity of these bands can be influenced by the nature and position of the substituents on the thiophene ring.

Emission spectroscopy (fluorescence or phosphorescence) measures the light emitted by the molecule as it relaxes from an excited electronic state back to the ground state. While many aromatic compounds are fluorescent, the presence of the heavy bromine atom in this compound may lead to significant intersystem crossing, potentially quenching fluorescence and favoring phosphorescence.

Theoretical and Computational Chemistry Approaches to N Methyl 2 Bromothien 3 Yl Methylamine

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

No specific DFT studies on the ground state geometry and energies of N-Methyl-(2-bromothien-3-yl)methylamine have been identified in the current body of scientific literature. Such studies would be invaluable for determining key structural parameters like bond lengths, bond angles, and dihedral angles, as well as providing insights into the molecule's stability.

Ab Initio Methods for High-Accuracy Energy Predictions

There are currently no published studies that employ high-accuracy ab initio methods to predict the energy of this compound. These methods, while computationally expensive, are the gold standard for obtaining precise energetic information.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been computationally generated and published. An MEP map would be instrumental in identifying the electron-rich and electron-poor regions of the molecule, which is crucial for predicting its reactivity towards electrophiles and nucleophiles.

Computational Investigation of Reaction Mechanisms

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No computational studies focusing on the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound are available. This type of analysis is fundamental to understanding the step-by-step mechanism of chemical reactions.

Free Energy Profiles of Key Transformations

Currently, there are no published free energy profiles for any chemical transformations of this compound. The determination of these profiles is essential for predicting the feasibility and spontaneity of a reaction under given conditions.

Solvent Effects on Reaction Pathways

The solvent environment can profoundly influence the kinetics and thermodynamics of a chemical reaction. numberanalytics.comrsc.org For a molecule like this compound, which possesses a polar amine group and a reactive carbon-bromine bond on an aromatic ring, solvent effects are particularly critical in determining the outcomes of synthetic transformations, such as nucleophilic aromatic substitution (SNAr). nih.gov

Computational models can predict how solvents with different properties—such as polarity and proticity—stabilize or destabilize reactants, transition states, and products. numberanalytics.comrsc.org These models typically fall into two categories: implicit and explicit solvent models. numberanalytics.com Implicit models treat the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to capture bulk solvent effects. numberanalytics.com Explicit models, while more computationally intensive, involve simulating individual solvent molecules around the solute, providing a more detailed picture of specific interactions like hydrogen bonding. numberanalytics.com

For reactions involving this compound, such as a hypothetical SNAr reaction where the bromine atom is displaced by a nucleophile, the choice of solvent would be critical. Polar protic solvents, like methanol (B129727) or water, can solvate the nucleophile through hydrogen bonding, potentially reducing its reactivity and slowing down an SN2-type reaction. libretexts.orgkhanacademy.orgyoutube.com Conversely, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, are less capable of solvating the nucleophile but can effectively stabilize the charged intermediates typical of an SNAr mechanism, thereby accelerating the reaction. nih.gov

Computational studies using Density Functional Theory (DFT) coupled with a polarizable continuum model (PCM) could be employed to calculate the free energy barriers for such a reaction in various solvents. The results would likely illustrate the trends described above.

Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for a Nucleophilic Substitution Reaction of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Solvent Type | Calculated ΔG‡ (kcal/mol) |

| n-Hexane | 1.88 | Nonpolar | 35.2 |

| Dichloromethane | 8.93 | Polar Aprotic | 28.5 |

| Acetone | 21.0 | Polar Aprotic | 25.1 |

| Methanol | 32.7 | Polar Protic | 27.8 |

| DMSO | 46.7 | Polar Aprotic | 22.4 |

| Water | 80.1 | Polar Protic | 26.9 |

Note: The data in this table is illustrative and based on general principles of solvent effects in SNAr reactions. Specific experimental or high-level computational data for this exact reaction is not available.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to explore the dynamic nature of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. nih.govmdpi.comresearchgate.net For this compound, MD simulations could reveal the preferred orientations of the methylaminomethyl side chain relative to the bromothiophene ring.

An all-atom MD simulation would typically be run for several nanoseconds to microseconds, tracking the movements of each atom in the molecule. nih.gov The resulting trajectory can be analyzed to identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with other molecules, such as substrates or receptors in a biological context, or how it might pack in a crystal lattice.

The conformational landscape of this compound would likely be dominated by the rotation around the C-C bond connecting the thiophene (B33073) ring and the methylaminomethyl group, as well as the C-N bond within the side chain. The presence of the bulky bromine atom at the adjacent position would likely create steric hindrance, influencing the preferred dihedral angles.

MD simulations can also be used to study intermolecular interactions in the condensed phase. By simulating a box of this compound molecules, one could investigate the nature and strength of intermolecular forces, such as dipole-dipole interactions and potential weak hydrogen bonds involving the amine group. This information is valuable for predicting physical properties like boiling point and solubility.

Table 2: Hypothetical Torsional Energy Profile for Rotation Around the Thiophene-CH₂ Bond in this compound

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.8 | Eclipsed (Side chain over Br) |

| 60 | 1.2 | Gauche |

| 120 | 4.5 | Eclipsed (Side chain over S) |

| 180 | 0.0 | Anti (Most stable) |

| 240 | 4.7 | Eclipsed |

| 300 | 1.5 | Gauche |

Note: This data is hypothetical and intended to illustrate the type of information obtained from a conformational analysis. The values are based on expected steric interactions in similar molecular systems.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry, particularly DFT, is a powerful tool for predicting spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govnih.govnih.gov These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra. youtube.comyoutube.com

For this compound, DFT calculations using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) could predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com The calculated values, when properly scaled, can show excellent correlation with experimental data. youtube.com This would be particularly useful for assigning the signals of the thiophene protons and carbons, which can be challenging due to the complex electronic effects of the bromo and methylaminomethyl substituents.

Similarly, the vibrational frequencies corresponding to IR and Raman spectra can be calculated. nih.goviosrjournals.org These calculations can help assign specific peaks in the experimental spectrum to particular vibrational modes of the molecule, such as the C-H stretches, N-H bend, and C-Br stretch.

Table 3: Hypothetical Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (δ) for this compound

| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| Thiophene-H4 | 7.15 | 7.12 | 0.03 |

| Thiophene-H5 | 7.30 | 7.28 | 0.02 |

| CH₂ | 3.85 | 3.81 | 0.04 |

| NH | 2.50 | 2.45 | 0.05 |

| CH₃ | 2.45 | 2.42 | 0.03 |

Note: This table presents hypothetical data to illustrate the expected agreement between experimental and calculated NMR chemical shifts. The experimental values are plausible estimates, and the calculated values reflect the typical accuracy of DFT methods.

Concluding Remarks and Future Research Perspectives

Summary of Key Contributions to Organic and Heterocyclic Chemistry

N-Methyl-(2-bromothien-3-yl)methylamine represents a significant, yet specialized, building block in the realm of organic and heterocyclic chemistry. Its structure, which combines a reactive 2-bromothiophene (B119243) core with a nucleophilic N-methylaminomethyl side chain at the 3-position, offers a unique platform for complex molecular engineering. The primary contribution of this compound lies in its role as a functionalized monomer. biosynth.com The presence of the bromine atom allows for a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. chemimpex.com This dual functionality—a polymerizable thiophene (B33073) ring and a site for post-synthetic modification—positions it as a valuable intermediate in the synthesis of complex heterocyclic systems and functional polymers. The established reactivity of the 2-bromothiophene moiety serves as a reliable predictor for its synthetic utility, particularly in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in modern organic synthesis. chemimpex.comsigmaaldrich.com

Identification of Unexplored Reactivity and Synthetic Opportunities

While the reactivity of the C-Br bond in 2-bromothiophenes is well-documented, the specific interplay between the brominated thiophene and the adjacent aminomethyl substituent in this compound remains an area ripe for exploration. chemimpex.comnih.gov The proximity of the basic nitrogen atom to the reactive bromine center could lead to unique intramolecular interactions or participation in reaction mechanisms, potentially influencing regioselectivity and reaction rates in unforeseen ways.

Future synthetic opportunities include:

Intramolecular Cyclization: Investigating conditions that could promote intramolecular cyclization, where the amine or a derivative thereof acts as a nucleophile, potentially leading to novel fused thiophene-based heterocyclic systems.

Directed Metalation: The aminomethyl group could serve as a directed metalation group (DMG) to functionalize the thiophene ring at the C-4 position, a typically less reactive site. This would provide a pathway to tri-substituted thiophenes with precisely controlled substitution patterns.

Multi-component Reactions: The compound's structure is well-suited for use in multi-component reactions, where the amine and the bromo-aromatic moiety can react sequentially or in a concerted fashion with other reagents to rapidly build molecular complexity. beilstein-journals.orgresearchgate.net

Potential for Development of Novel Catalytic Transformations

The structure of this compound is inherently suited for applications in catalysis. The aminomethyl group can be elaborated into more complex ligand systems, such as Schiff bases, phosphine-amines, or N-heterocyclic carbene (NHC) precursors. These new ligands, once coordinated to a transition metal, could be explored in a variety of catalytic transformations.

Potential areas for development include:

Asymmetric Catalysis: Chiral modification of the aminomethyl side chain could yield ligands for asymmetric catalysis, leveraging the rigid thiophene backbone to create a well-defined chiral environment around a metal center.

Heterogenized Catalysts: The compound can be tethered to solid supports, such as polymers or silica, via the amine functionality. researchgate.net Subsequent metalation would produce heterogenized catalysts, offering advantages in terms of separation and recyclability.

Photocatalysis: Thiophene derivatives are known to possess interesting photophysical properties. acs.org The development of catalysts based on this scaffold could lead to new systems for light-driven chemical transformations, where the ligand is not merely a spectator but an active participant in the photocatalytic cycle.

Emerging Applications in Advanced Materials Science and Synthetic Methodologies

The most immediate and explored application of this compound is in the field of materials science. It serves as a monomer for the synthesis of functionalized polythiophenes. biosynth.com These polymers are of great interest for their semiconducting properties. biosynth.com

Key emerging applications include:

Conductive Polymers: Polymerization of this compound can lead to polythiophenes. biosynth.com The amine functionality within the polymer backbone can be used to tune solubility, processability, and electronic properties, or to act as a handle for grafting other molecules, such as in the formation of helical structures on DNA templates. researchgate.net These materials are crucial for the development of organic light-emitting diodes (OLEDs) and solar cells. chemimpex.com

Organic Thin-Film Transistors (OTFTs): Thiophene-based materials are central to the fabrication of OTFTs. sigmaaldrich.com The specific substitution pattern of this monomer can influence the packing and morphology of the resulting polymer films, which are critical factors for achieving high charge carrier mobility.

Chemosensors: The amine group provides a site for interaction with analytes. Polymers or discrete molecules derived from this compound could be designed as chemosensors, where binding of a target molecule to the amine induces a change in the electronic or optical properties of the thiophene system.

Outlook on the Integration of this compound into Complex Chemical Systems

The integration of this compound into more complex chemical systems holds considerable promise. Its bifunctional nature allows it to act as a linchpin, connecting different molecular architectures. In medicinal chemistry, thiophene rings are recognized as privileged structures in the design of anti-inflammatory and other therapeutic agents. nih.gov The N-methylaminomethyl group can enhance solubility and provide a key interaction point with biological targets.

Future integration strategies may involve:

Supramolecular Chemistry: The ability of the amine group to form hydrogen bonds or coordinate to metals can be exploited in the construction of complex supramolecular assemblies, such as metal-organic frameworks (MOFs) or self-assembled monolayers. acs.org

Hybrid Materials: The compound can be used to functionalize inorganic nanomaterials, creating organic-inorganic hybrid materials that combine the properties of both components. For example, it could be used to anchor catalytic species or photoactive dyes to semiconductor surfaces. researchgate.net

Drug Discovery Scaffolds: In drug discovery, the 2-bromothiophene moiety can be modified through cross-coupling reactions to explore a wide chemical space, while the aminomethyl group serves as a constant anchor or pharmacophore for interaction with a biological target. nih.govwikipedia.org

Q & A

Q. What are the established synthetic routes for N-Methyl-(2-bromothien-3-yl)methylamine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. Evidence from analogous compounds (e.g., N-Methyl-(5-pyrid-4-ylthien-2-yl)methylamine in ) suggests bromine at the 2-position of thiophene facilitates substitution. A reflux-based method with pyridine and p-toluenesulfonic acid (as in ) can be adapted. Key parameters:

- Temperature: Optimize between 43.5–44°C (melting point range in ).

- Catalyst: Use acid catalysts (e.g., p-toluenesulfonic acid) to accelerate amination.

- Purification: Recrystallization from methanol yields pure crystals (≥97% purity, ).

Recommendation: Use Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR: Resolve aromatic protons (thienyl and methylamine groups) via H and C NMR. used NMR to confirm tautomeric structures in similar compounds.

- X-ray Crystallography: Determine molecular conformation (e.g., dihedral angles between aromatic rings, as in ).

- Mass Spectrometry: Confirm molecular weight (exact mass 204.072 g/mol for analogs; ).

Recommendation: Combine NMR with X-ray analysis to resolve structural ambiguities .

Q. How does the bromothienyl group influence the compound’s stability and storage requirements?

Methodological Answer: The electron-withdrawing bromine may enhance stability by reducing nucleophilic susceptibility. Storage recommendations:

- Temperature: Store at 2–8°C (analogous to compounds in ).

- Light Sensitivity: Protect from UV light due to bromine’s photolability.

Recommendation: Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways .

Advanced Research Questions

Q. What is the mechanistic role of the bromine substituent in nucleophilic substitution reactions involving this compound?

Methodological Answer: Bromine at the 2-position of thiophene acts as a leaving group, enabling nucleophilic attack (e.g., by amines or hydroxide ions). highlights ammonia’s role in suppressing over-alkylation. Key considerations:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Leaving Group Ability: Compare bromine with other halogens (e.g., Cl) via Hammett plots.

Recommendation: Use kinetic studies to quantify activation parameters (ΔH‡, ΔS‡) .

Q. How can contradictions in thermodynamic data (e.g., ΔrS° values) for related methylamine derivatives be resolved?

Methodological Answer: reports ΔrS° values ranging from 114–134 J/mol·K for methylamine reactions, varying with measurement techniques (PHPMS vs. gas-phase methods). To resolve discrepancies:

- Standardize Conditions: Replicate experiments under identical T/P parameters.

- Computational Validation: Use DFT calculations to predict entropy changes.

Recommendation: Cross-validate experimental data with computational models .

Q. What biocatalytic strategies could synthesize this compound enantioselectively?

Methodological Answer: Enzymes like phenylalanine ammonia lyase (LrPAL3 in ) catalyze N-methylamination of aromatic substrates. Steps:

Q. How might this compound participate in microbial metabolic pathways?

Methodological Answer: Methylamine derivatives are metabolized via pathways involving methylamine dehydrogenase (). Potential steps:

- Oxidative Deamination: Generates formaldehyde, requiring detoxification pathways.

- Enzyme Inhibition Assays: Test inhibition of methylamine dehydrogenase (mauA gene product).

Recommendation: Use stable-isotope probing (SIP) to track metabolic incorporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.